molecular formula C22H27N3O2 B2796566 N~3~-(tert-butyl)-N~2~-(4-methylphenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide CAS No. 318517-14-5

N~3~-(tert-butyl)-N~2~-(4-methylphenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide

Cat. No. B2796566
CAS RN: 318517-14-5
M. Wt: 365.477
InChI Key: GRSWDZFYUJSJPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Antimalarial Drug Development

N-tert-Butyl isoquine, a derivative closely related to the compound of interest, has been developed as part of a public-private partnership aimed at creating effective antimalarial drugs for the 21st century. This compound was designed based on a comprehensive evaluation of its chemical, toxicological, pharmacokinetic, and pharmacodynamic properties, showcasing its potent activity against Plasmodium falciparum in vitro and in vivo in rodent models of malaria. The synthesis from readily available materials and the establishment of a full preclinical development program highlight its potential as a cost-effective antimalarial agent (O’Neill et al., 2009).

Sigma-2 Receptor Probe Development

Research involving the synthesis and evaluation of compounds structurally similar to the specified isoquinoline derivative has led to the development of novel sigma-2 receptor probes. For instance, radiolabeled benzamide analogs have demonstrated high affinity for sigma-2 receptors, with one such compound exhibiting a dissociation constant significantly higher than its counterparts. This high affinity and the detailed competitive binding assays suggest these compounds' utility in studying sigma-2 receptors, which are implicated in various biological processes and diseases (Xu et al., 2005).

Thermochromic Material Research

Another intriguing application is seen in the synthesis and study of novel sterically hindered cyclohexadienes, which exhibit thermochromic properties in solution. Such compounds, which undergo dissociation into distinct components upon heating, serve as a fascinating area of research for developing materials that change color in response to temperature variations. This property is especially relevant in the design of smart materials and sensors (Komissarov et al., 1991).

HIV Protease Inhibitors

Isoquinoline derivatives also play a crucial role in the development of HIV protease inhibitors, a class of antiretroviral drugs critical for managing HIV/AIDS. The preparation of such derivatives by alkylation showcases the versatility of isoquinoline compounds in medicinal chemistry, contributing to the ongoing efforts in antiviral drug development (Casper & Hitchcock, 2007).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that it could be used in .

properties

IUPAC Name

3-N-tert-butyl-2-N-(4-methylphenyl)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-15-9-11-18(12-10-15)23-21(27)25-14-17-8-6-5-7-16(17)13-19(25)20(26)24-22(2,3)4/h5-12,19H,13-14H2,1-4H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSWDZFYUJSJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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